8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
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Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is complex, with a molecular formula of C20H19BrN2O3S. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving piperidines are diverse and have been the subject of numerous scientific studies . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Organic Synthesis and Chemical Properties
Quinoline derivatives, including those structurally related to "8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline," have been explored for their synthesis, transformations, and unique chemical properties. For example, studies on the synthesis and transformations of quinoline derivatives have shown their ability to undergo various chemical reactions, leading to a wide range of heterocyclic compounds with potential applications in material science and as intermediates in pharmaceuticals (Kim, Vershinina, & Sharutin, 2020). Additionally, the sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation demonstrates the chemical versatility of quinoline derivatives in organic synthesis (Wu et al., 2013).
Anticancer Research
Quinoline derivatives have shown promising results in anticancer research. For instance, certain indeno[1,2-c]quinoline derivatives exhibited significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Tseng et al., 2010). Another study synthesized 4-aminoquinoline derivatives using a hybrid pharmacophore approach, identifying compounds with potent anticancer activities and selective toxicity towards cancer cells over non-cancerous cells (Solomon et al., 2019).
Antimicrobial and Antiviral Applications
Quinoline derivatives have also been explored for their antimicrobial and antiviral properties. A study on the synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives highlighted their promising antimicrobial activities, including against Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010). Furthermore, quinolines-based inhibitors targeting SARS-CoV-2 3CLpro, RdRp, and Spike-RBD-ACE2 interactions were identified through in silico analysis, suggesting their potential for drug repurposing against COVID-19 (Alexpandi et al., 2020).
Anti-inflammatory Properties
Research into the anti-inflammatory properties of quinoline derivatives has identified several compounds with promising activity. Sulfonamides and sulfonyl ester derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential, demonstrating significant activity and highlighting the versatility of quinoline scaffolds in medicinal chemistry (Bano et al., 2020).
properties
IUPAC Name |
8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBAYUWOHLAXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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